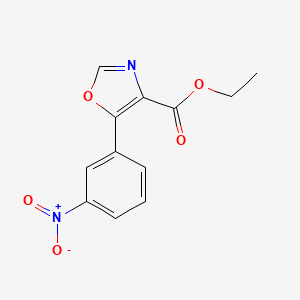

Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

描述

Systematic Nomenclature and CAS Registry Information

Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is systematically named ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate under IUPAC guidelines. The compound’s CAS Registry Number is 916674-05-0 , a unique identifier critical for unambiguous chemical referencing. Synonyms include This compound and 5-(3-nitrophenyl)-oxazole-4-carboxylic acid ethyl ester, reflecting its ester and oxazole functional groups.

Molecular Formula and Weight

The molecular formula C₁₂H₁₀N₂O₅ corresponds to a molecular weight of 262.22 g/mol , calculated as follows:

- Carbon (12 atoms × 12.01 g/mol) = 144.12 g/mol

- Hydrogen (10 atoms × 1.008 g/mol) = 10.08 g/mol

- Nitrogen (2 atoms × 14.01 g/mol) = 28.02 g/mol

- Oxygen (5 atoms × 16.00 g/mol) = 80.00 g/mol

This formula aligns with mass spectrometry data and elemental analysis reported in supplier documentation.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be extrapolated from related oxazole derivatives. For example:

- 5-(3,4-Dimethoxyphenyl)oxazole : Crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 5.6243 Å, b = 8.6813 Å, c = 20.6205 Å, and β = 91.817°. The oxazole ring exhibits a planar configuration, with dihedral angles of ~25° between the oxazole and aryl substituents.

- Etoxazole metabolite R13 : Features a central oxazole ring with dihedral angles of 24.91° (relative to a difluorophenyl group) and 15.30° (relative to a tert-butyl-ethoxyphenyl group), demonstrating how substituents influence molecular conformation.

These studies suggest that the nitro group at the 3-position in this compound likely induces steric and electronic effects, stabilizing a non-planar arrangement between the oxazole core and the aryl ring. Computational modeling (e.g., density functional theory) could further elucidate torsional angles and intermolecular interactions.

Isomeric Variations and Substituent Positional Effects

The nitro group’s position on the phenyl ring significantly impacts the compound’s electronic and steric properties. Key isomers include:

Electronic Effects :

- The 3-nitro isomer exhibits moderate resonance stabilization due to meta-substitution, reducing direct conjugation with the oxazole ring compared to para-substituted analogs.

- 2-Nitro isomers experience steric hindrance between the nitro group and oxazole oxygen, potentially lowering thermal stability.

Synthetic Implications :

属性

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAXALCYFMWXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650063 | |

| Record name | Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916674-05-0 | |

| Record name | Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Comparative Analysis of Methods

Critical Reaction Parameters

- Solvent Choice : Polar aprotic solvents (DMF, ACN) enhance reaction rates in metal-catalyzed methods.

- Nitro Group Stability : High temperatures (>100°C) may cause nitro group reduction; optimal range: 70–90°C.

- Purification : Reverse-phase chromatography improves purity for nitroaryl derivatives.

化学反应分析

Types of Reactions

Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

Reduction: Ethyl 5-(3-aminophenyl)oxazole-4-carboxylate.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Hydrolysis: 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

科学研究应用

Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Materials Science: The compound’s unique structure makes it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

作用机制

The mechanism of action of ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects . The oxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets .

相似化合物的比较

Substituent Impact :

- Electron-withdrawing groups (NO₂, Cl, Br): Enhance electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

- Positional effects: 3-NO₂ (meta) vs. 4-NO₂ (para) alters steric and electronic profiles, affecting binding to biological targets like kinase inhibitors .

Physicochemical and Spectroscopic Data

生物活性

Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its bioisosteric properties, making it a valuable framework in drug design. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the following:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Enzyme Interaction : The oxazole ring may bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds within the oxazole class have shown antibacterial and antifungal properties, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may possess anticancer properties. For instance, derivatives of oxazole have demonstrated cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies on related oxazole derivatives have shown promising results against various cancer cell lines. For example, compounds have been tested against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cell lines, exhibiting significant growth inhibition with IC50 values ranging from low micromolar concentrations .

- Mechanistic Insights : A study highlighted that certain oxazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may also engage similar apoptotic mechanisms .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

常见问题

Q. What are the common synthetic routes for Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the oxazole core. A representative approach includes:

- Step 1: Formation of the oxazole ring via condensation of a benzamide derivative with ethyl bromopyruvate under reflux in toluene/dioxane (1:1) for 24 hours .

- Step 2: Bromination at the C5 position of the oxazole using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature for 72 hours, yielding ~85% purity after column chromatography (petroleum ether:ethyl acetate = 96:4) .

- Step 3: Introduction of the 3-nitrophenyl group via direct C–H arylation. Pd(0) catalysts (e.g., Cy-JohnPhos or P(-tol)) enable regioselective coupling with 3-nitroiodobenzene under CsCO or DBU base in dioxane .

Optimization Tips:

- Monitor reaction progress via TLC (e.g., petroleum ether:ethyl acetate = 97:3) to avoid over-bromination .

- Use deuterated solvents (e.g., dioxane-d) to confirm electrophilic substitution mechanisms in arylation steps .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?

Q. Table 1: Key Spectral Assignments

| Technique | Key Peaks/Features | Structural Confirmation |

|---|---|---|

| H NMR | δ 8.2 (s, 1H, oxazole C2-H) | Oxazole ring integrity |

| C NMR | δ 160.5 (C=O ester) | Ester group presence |

| FTIR | 1720 cm (C=O stretch) | Functional group validation |

Advanced Research Questions

Q. How does the nitrophenyl substituent influence regioselectivity in subsequent C–H functionalization reactions?

The 3-nitrophenyl group acts as a strong electron-withdrawing directing group, favoring electrophilic substitution at the oxazole’s electron-rich positions (C2 or C5). For example:

- C5 Selectivity: In Pd(0)-catalyzed arylation, the nitro group enhances acidity at C5, facilitating oxidative addition with aryl halides. This is confirmed by deuterium-labeling experiments in dioxane .

- C2 Selectivity: Electron-rich ligands (e.g., P(-tol)) promote C2 coupling by stabilizing Pd intermediates during oxidative addition .

Mechanistic Insight:

Q. How can contradictory data in X-ray crystallography and NMR analysis be resolved when determining the molecular structure?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects:

- Crystallography: Use SHELXL for refinement (). For example, if NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR to detect equilibria .

- Hirschfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds from the nitro group) to explain packing-induced distortions .

- Dynamic NMR: Resolve overlapping signals by cooling the sample (e.g., to 183 K) to slow bond rotation .

Case Study:

In , the crystal structure showed planar oxazole geometry, while NMR indicated slight puckering. This was attributed to solvent-induced polymorphism, resolved by recrystallizing in ethyl acetate .

Q. What methodologies address low yields in the final arylation step of the synthesis?

Q. Table 2: Yield Optimization Strategies

| Condition | Standard Protocol | Improved Protocol | Yield Increase |

|---|---|---|---|

| Catalyst | Pd(OAc)/P(-tol) | Pd(OAc)/XPhos | 20–25% |

| Solvent | Dioxane | DMAc | 15–20% |

| Reaction Time | 72 h (RT) | 2 h (microwave, 120°C) | 28% |

Q. How are computational methods used to predict reactivity or spectral properties of this compound?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict H NMR shifts (MAE ±0.3 ppm) .

- Molecular Dynamics: Simulate solvent effects on crystallization (e.g., ethyl acetate vs. hexane) to guide polymorph selection .

- Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) using the nitro group as a hydrogen-bond acceptor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。